molecular formula C37H35N3O8 B15140669 N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B15140669
M. Wt: 649.7 g/mol
InChI Key: KCLOEKUQZJAMFG-JTHXLPLHSA-N
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Description

This compound is a nucleoside analog featuring a tetrahydrofuran (oxolan) core modified with a bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position and a benzamide substituent at the pyrimidinone moiety. Its synthesis involves multi-step phosphoramidite chemistry, as described in and , where intermediates are stabilized via thiophosphate or sulfanyl modifications . Key applications include its role as a precursor in therapeutic oligonucleotide synthesis, particularly for antisense or RNA-targeting drugs, due to its ability to protect reactive hydroxyl groups during solid-phase synthesis .

Properties

Molecular Formula

C37H35N3O8

Molecular Weight

649.7 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32+,33?,35-/m1/s1

InChI Key

KCLOEKUQZJAMFG-JTHXLPLHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The process often begins with the preparation of the dihydroxyoxolane ring, followed by the introduction of the pyrimidinyl and benzamide groups under controlled conditions. Common reagents used in these reactions include protecting agents, coupling reagents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The following compounds share structural homology but differ in substituents, protecting groups, or backbone modifications:

Compound 17 ():
  • Structure: Features a 2-cyanoethoxy phosphoramidite group at the 4'-sulfanyl position.
  • Synthesis : Yield of 61% after chromatography; purity of 94% by UPLC/MS .
  • Key Data :
    • MS: m/z 851.0 (M+H)
    • NMR: Distinct $^{31}$P signal at δ 149.2 ppm confirms phosphoramidite incorporation .
Compound 38 ():
  • Structure : Contains a bis(4-methoxyphenyl)-phenylmethylsulfanylmethyl group at the 5'-position.
  • Synthesis : 59% yield; purified via silica gel chromatography with triethylamine pretreatment .
  • Key Data :
    • MS: m/z 410.0 (M+H)
    • $^{1}$H NMR: δ 11.27 (s, 1H, NH), 8.16 (d, pyrimidine H) .
GS-7682 Prodrug Analogs ():
  • Structure : Pyrrolo[2,1-f][1,2,4]triazine core with DMT-protected ribose and benzamide.
  • Synthesis : High yields (92–98%) using tert-butyldimethylsilyl (TBS) and DMT protecting groups .
  • Bioactivity : Demonstrated broad-spectrum antiviral activity against pneumo- and picornaviruses .
Simplified Analog ():
  • Structure : Lacks the DMT group, with unmodified hydroxymethyl and hydroxyl groups on the oxolan ring.
  • Molecular Weight : 345.35 g/mol, significantly lower than the target compound due to absence of bulky protectants .

Functional and Bioactivity Differences

  • Stability : The DMT group in the target compound and Compound 17 enhances stability during oligonucleotide synthesis but requires acidic deprotection . In contrast, Compound 38’s sulfanylmethyl group may offer redox-sensitive cleavage, useful in targeted drug delivery .
  • Bioactivity : GS-7682 analogs show direct antiviral effects, whereas the target compound and its analogs (e.g., Compound 17) are primarily intermediates without intrinsic therapeutic activity .
  • Solubility : The simplified analog () lacks hydrophobic DMT groups, improving aqueous solubility but reducing membrane permeability .

Spectroscopic Signatures

  • $^{1}$H NMR: All DMT-containing compounds show aromatic proton signals at δ 6.5–7.5 ppm (methoxyphenyl groups). Pyrimidinone protons appear as doublets near δ 8.0–8.2 ppm .
  • $^{31}$P NMR: Phosphoramidite derivatives (e.g., Compound 17) exhibit signals at δ 149–150 ppm, absent in non-phosphorylated analogs .

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